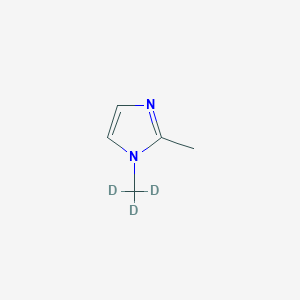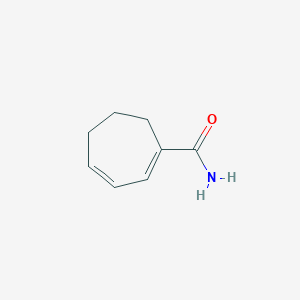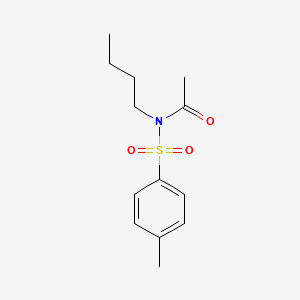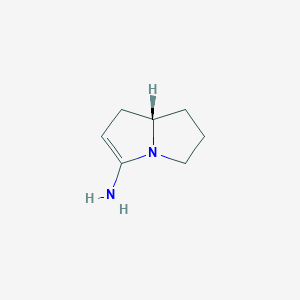
2-Methyl-1-(trideuteriomethyl)imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(trideuteriomethyl)imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of a methyl group at the second position and a trideuteriomethyl group at the first position of the imidazole ring. The incorporation of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it valuable for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(trideuteriomethyl)imidazole typically involves the deuteration of 2-methylimidazole. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to achieve high deuterium incorporation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of deuterium oxide (D2O) as a deuterium source can also be employed in industrial settings to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1-(trideuteriomethyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced imidazole derivatives.
Substitution: The methyl and trideuteriomethyl groups can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products:
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Functionalized imidazole derivatives
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(trideuteriomethyl)imidazole has a wide range of applications in scientific research:
Chemistry: Used as a deuterium-labeled internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of deuterium-labeled intermediates for the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(trideuteriomethyl)imidazole is primarily related to its ability to participate in various chemical reactions due to the presence of the imidazole ring. The deuterium atoms can influence the reaction kinetics and stability of the compound. In biological systems, the compound can interact with enzymes and receptors, potentially altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Methylimidazole: Lacks the trideuteriomethyl group, making it less suitable for deuterium-related studies.
1-Methylimidazole: Contains a methyl group at the first position but lacks the deuterium atoms, resulting in different physical and chemical properties.
2-Phenylimidazole: Contains a phenyl group at the second position, offering different reactivity and applications compared to 2-Methyl-1-(trideuteriomethyl)imidazole.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it valuable for applications requiring deuterium labeling, such as NMR spectroscopy and metabolic studies. The compound’s ability to undergo various chemical reactions while maintaining its deuterium content further enhances its utility in scientific research.
Eigenschaften
Molekularformel |
C5H8N2 |
|---|---|
Molekulargewicht |
99.15 g/mol |
IUPAC-Name |
2-methyl-1-(trideuteriomethyl)imidazole |
InChI |
InChI=1S/C5H8N2/c1-5-6-3-4-7(5)2/h3-4H,1-2H3/i2D3 |
InChI-Schlüssel |
GIWQSPITLQVMSG-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C=CN=C1C |
Kanonische SMILES |
CC1=NC=CN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]-](/img/structure/B13797673.png)
![4-[2-(4-Ethylphenyl)ethyl]morpholine](/img/structure/B13797696.png)
![D-[1-14C]Galactose](/img/structure/B13797700.png)




![4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid](/img/structure/B13797725.png)

![Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol](/img/structure/B13797727.png)
